molecular formula C13H17N3O4 B1345945 Phe-gly-gly CAS No. 23576-42-3

Phe-gly-gly

Cat. No. B1345945
CAS RN: 23576-42-3
M. Wt: 279.29 g/mol
InChI Key: NAXPHWZXEXNDIW-JTQLQIEISA-N
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Description

“Phe-gly-gly” is a dipeptide formed from L-phenylalanine and glycine residues . It is functionally related to L-phenylalanine and glycine . It is a natural product found in Vitis vinifera, Saccharomyces cerevisiae, and Trypanosoma brucei .


Synthesis Analysis

In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles has been reported . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .


Molecular Structure Analysis

The molecular formula of “Phe-gly-gly” is C13H17N3O4 . Its average mass is 279.292 Da and its monoisotopic mass is 279.121918 Da .


Chemical Reactions Analysis

The Phe-Phe motif is an extremely versatile self-assembling building block . Subtle changes introduced to the chemical structure of the Phe-Phe derivative are sufficient to obtain different nanomorphologies .


Physical And Chemical Properties Analysis

The electronic energy levels of cyclo (glycine–phenylalanine), cyclo (tryptophan–tyrosine) and cyclo (tryptophan–tryptophan) dipeptides are investigated with a joint experimental and theoretical approach . Experimentally, valence photoelectron spectra in the gas phase are measured using VUV radiation .

Scientific Research Applications

Chemical Synthesis

“Phe-gly-gly” is a tripeptide with the sequence of phenylalanine-glycine-glycine . It is used in the field of chemical synthesis due to its unique properties. It is available in powder form and is used in various chemical reactions .

Cell Analysis

“Phe-gly-gly” is used in cell analysis. It is used in various assays to study cell behavior, function, and structure .

Peptide Self-Assembly in Nanomedicine

Molecules based on the Phe-Phe motif, such as “Phe-gly-gly”, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . They are used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Production of Nanostructures

“Phe-gly-gly” is used in the production of nanostructures. These nanostructures have unique properties that make them useful in various fields, including medicine and materials science .

Drug Delivery

“Phe-gly-gly” based molecules are used in drug delivery systems. They can be used to encapsulate drugs and deliver them to specific locations in the body .

Biomaterials

“Phe-gly-gly” is used in the production of biomaterials. These materials are used in various medical applications, including tissue engineering and regenerative medicine .

Protein Labeling

“Phe-gly-gly” is used in protein labeling. It is used to attach labels to proteins, which can then be detected using various techniques .

Cyclic Peptide Synthesis

“Phe-gly-gly” is used in cyclic peptide synthesis. Cyclic peptides have a range of applications, including as therapeutic agents and in the study of protein-protein interactions .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The elongation of the peptide chain is as the following sequence: Phe, Phe-Gly, Phe-Gly-Leu, and Phe-Gly-Leu-Gly. Moreover, the Phe-Gly-Leu-Gly sequence is a mimic of the enzyme-degradable peptide linker Gly-Phe-Leu-Gly that represents a target for most peptide-drug conjugates to incorporate with .

properties

IUPAC Name

2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXPHWZXEXNDIW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178213
Record name Phenylalanyl-glycyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phe-gly-gly

CAS RN

23576-42-3
Record name Phenylalanylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23576-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanyl-glycyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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